An In-depth Technical Guide to the Chemical Properties of 2,3,4,6-Tetra-O-benzyl-D-glucitol
An In-depth Technical Guide to the Chemical Properties of 2,3,4,6-Tetra-O-benzyl-D-glucitol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,4,6-Tetra-O-benzyl-D-glucitol. It is important to note that while this compound is a known intermediate in carbohydrate chemistry, detailed experimental data such as melting point, optical rotation, and spectroscopic analyses are not extensively reported in readily available scientific literature. In contrast, its cyclic precursor, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, is well-characterized. This guide presents the available information for 2,3,4,6-Tetra-O-benzyl-D-glucitol and, for comparative and practical purposes, includes detailed data for its precursor.
Physicochemical Properties
The fundamental physicochemical properties of 2,3,4,6-Tetra-O-benzyl-D-glucitol are summarized below. Due to the scarcity of experimental data for the glucitol form, the corresponding data for the well-characterized 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is also provided for reference.
Table 1: Physicochemical Properties of 2,3,4,6-Tetra-O-benzyl-D-glucitol
| Property | Value | Reference |
| CAS Number | 14233-48-8 | [1] |
| Molecular Formula | C₃₄H₃₈O₆ | [1] |
| Molecular Weight | 542.66 g/mol | [1] |
| Appearance | White Solid (presumed) | |
| Flash Point | 374.6 °C | [1] |
| Storage Conditions | 2°C - 8°C | [1] |
Table 2: Physicochemical Properties of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (Precursor)
| Property | Value | Reference |
| CAS Number | 4132-28-9 | [2] |
| Molecular Formula | C₃₄H₃₆O₆ | [2] |
| Molecular Weight | 540.65 g/mol | [2] |
| Appearance | White to off-white powder or crystalline solid | [3] |
| Melting Point | 147 - 154 °C | [3] |
| Optical Rotation | [α]²⁰/D = +15.5 to +22.0° (c=1, CHCl₃) | [3] |
| Solubility | Soluble in Dichloromethane (B109758) (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethyl acetate (B1210297) (EtOAc), Methanol (B129727) (MeOH) | [4] |
| Storage Conditions | 0 - 8 °C | [3] |
Spectroscopic Data
Reactivity and Stability
Based on its chemical structure as a poly-benzylated sugar alcohol, 2,3,4,6-Tetra-O-benzyl-D-glucitol is expected to be stable under normal laboratory conditions. The benzyl (B1604629) ether protecting groups are generally stable to a wide range of reagents but can be removed by catalytic hydrogenation. The primary and secondary alcohol groups can undergo typical alcohol reactions, such as oxidation and esterification.
Experimental Protocols
Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucitol
A common synthetic route to 2,3,4,6-Tetra-O-benzyl-D-glucitol involves the reduction of its cyclic hemiacetal precursor, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. The following is a representative experimental protocol for this transformation.
Objective: To synthesize 2,3,4,6-Tetra-O-benzyl-D-glucitol by the reduction of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-glucopyranose
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane and water. Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2,3,4,6-Tetra-O-benzyl-D-glucitol as a white solid.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Biological Activity and Signaling Pathway Involvement
2,3,4,6-Tetra-O-benzyl-D-glucitol has been reported to inhibit the synthesis of alditols and aldosides in vitro and to inhibit miglustat (B1677133).[1] Miglustat is a known inhibitor of glucosylceramide synthase, an enzyme involved in the biosynthesis of glycosphingolipids. This pathway is particularly relevant in the context of Gaucher disease, a lysosomal storage disorder caused by the deficiency of the enzyme glucocerebrosidase, leading to the accumulation of glucosylceramide.
The inhibition of miglustat by 2,3,4,6-Tetra-O-benzyl-D-glucitol suggests a potential interaction with the glycosphingolipid biosynthesis pathway. The diagram below illustrates this pathway and the role of key enzymes.
Conclusion
2,3,4,6-Tetra-O-benzyl-D-glucitol is a valuable intermediate in carbohydrate chemistry with noted biological activity. While detailed experimental characterization data is sparse in the literature, this guide provides the available information and a representative synthetic protocol. For researchers working with this compound, it is recommended to rely on the extensive data available for its precursor, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, and to perform thorough characterization of the synthesized glucitol. Further research into its biological mechanisms of action is warranted to fully understand its potential applications in drug development and glycobiology.
